molecular formula C30H22N4O5 B2883495 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide CAS No. 477503-93-8

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide

Cat. No.: B2883495
CAS No.: 477503-93-8
M. Wt: 518.529
InChI Key: OGAFTUVWXDNHCF-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-({[4-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide is a structurally complex molecule featuring dual benzoxazole moieties linked via phenyl rings and an acetamide bridge. Benzoxazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O5/c35-27(31-21-13-9-19(10-14-21)29-33-23-5-1-3-7-25(23)38-29)17-37-18-28(36)32-22-15-11-20(12-16-22)30-34-24-6-2-4-8-26(24)39-30/h1-16H,17-18H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFTUVWXDNHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of benzoxazole rings and subsequent coupling reactions to introduce the anilino and acetamide groups. Common reagents used in these reactions include acetic anhydride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole rings.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide involves its interaction with specific molecular targets. The benzoxazole groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic acetamide derivatives. Below is a systematic comparison with structurally or functionally related analogs:

Structural Analogues with Benzimidazole Cores

  • Compounds 3ae and 3af (): These analogs replace benzoxazole with benzimidazole cores and incorporate sulfinyl and methoxy substituents. Key differences include:
    • Synthesis : Yield of 73% via multi-component reactions, compared to the target compound’s unreported yield.
    • Structural Features : The sulfinyl group in 3ae/3af may enhance solubility or alter electronic properties compared to the benzoxazole-based target compound.
    • Activity : NMR data (δ 2.14–8.32 ppm) suggests aromatic and amide protons, but biological activity remains unspecified .

Benzoxazole Derivatives with Chloro Substituents

  • Compounds 26 and 27 (): These derivatives feature 5-chlorobenzoxazole cores and chloroacetamide/propanamide linkers. Synthesis: Reflux in acetone/acetonitrile (75°C, 10–16 h) with K₂CO₃ and diethylamine, followed by ethanol recrystallization.

Isoxazole- and Sulfamoyl-Containing Analogs

  • N-[4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide (): Structural Features: Incorporates a dimethylisoxazole ring and sulfamoyl group, contrasting with the benzoxazole-carbamoyl motif.
  • 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Substituents: Methoxyphenoxy and methylisoxazole groups may modulate solubility and metabolic stability compared to the target compound’s benzoxazole units .

Benzothiazole-Based Analogues

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) (): Core Structure: Benzothiazole replaces benzoxazole, introducing a sulfur atom that may alter electronic properties. Synthesis: Coupling reaction with N-methylpiperazine in DMF, yielding a basic tertiary amine moiety absent in the target compound.

Benzimidazole-Acetohydrazide Hybrids

  • N’-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide - N-(3-nitrophenyl)acetamide ():
    • Structural Hybridization : Combines benzimidazole, acetohydrazide, and nitroaniline groups.
    • Activity : Anti-inflammatory properties reported, highlighting the role of nitro groups in modulating activity .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight Synthesis Yield Reported Activity
Target Compound Benzoxazole Dual benzoxazole, carbamoyl Not reported Not reported Not specified
Compounds 3ae/3af Benzimidazole Sulfinyl, methoxy ~700–800* 73% Not specified
Compounds 26/27 Benzoxazole 5-Chloro, chloroacetamide/propanamide ~400–450* Not reported Not specified
BZ-IV Benzothiazole 4-Methylpiperazine 317.40 Not reported Anticancer
Compound Isoxazole Sulfamoyl, dimethyl 369.40 Not reported Not specified
Compound Benzimidazole Nitroaniline, acetohydrazide ~400–450* Not reported Anti-inflammatory

*Estimated based on molecular formulas.

Key Findings

Structural Impact : Replacing benzoxazole with benzimidazole, benzothiazole, or isoxazole alters electronic properties, solubility, and binding interactions.

Synthetic Routes : Yields and conditions vary significantly; chloro-substituted derivatives () require harsh reflux conditions, whereas benzothiazole analogs () use coupling reactions in polar aprotic solvents.

Biological Activity : Nitro and piperazine substituents correlate with anti-inflammatory () and anticancer () activities, respectively, suggesting the target compound’s dual benzoxazole design could be optimized for similar applications.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-({[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}methoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20H18N6O2
  • Molecular Weight : 374.3959 g/mol
  • CAS Number : 6208-20-4
  • Structural Features : The compound features a benzoxazole moiety known for its biological significance, particularly in anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer) cells. The compound's ability to induce apoptosis in these cells has been linked to its structural features that facilitate interaction with DNA and other cellular components .
  • Antimicrobial Activity : Research indicates that benzoxazole derivatives possess antimicrobial properties. The presence of electron-donating groups enhances their activity against bacterial strains, suggesting a structure-activity relationship that can be exploited for developing new antimicrobial agents .

Efficacy Data

The following table summarizes the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis via caspase activation
A54915.0Inhibition of DNA synthesis
HCT11612.3Disruption of cell cycle progression

Case Studies

Several studies have explored the biological activity of benzoxazole derivatives similar to the compound :

  • Study on Anticancer Activity : A study published in PMC evaluated the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The results indicated that compounds with specific substitutions on the benzoxazole ring exhibited enhanced activity against MCF-7 and A549 cells, demonstrating the importance of molecular modifications for improving therapeutic efficacy .
  • Antimicrobial Properties : Another investigation focused on the antibacterial effects of related compounds showed that certain derivatives had low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Q & A

Q. Critical Reagents :

  • Triphosgene : For benzoxazole cyclization.
  • EDC/HOBt : For carbamoyl linkage.
  • Anhydrous Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and carbamoyl linkages .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., ESI-HRMS for molecular ion [M+H]+^+) .

Q. Strategies :

Standardized Assays : Use common protocols (e.g., NIH/NCGC guidelines).

Computational Modeling : Molecular docking to compare binding modes across analogues .

Methodological: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Key variables include:

  • Temperature : 80–100°C for cyclization (avoids side reactions) .
  • Catalysts : DMAP for acyl transfer efficiency .

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